Ethyl 4-amino-3-oxobutanoate hydrochloride
Overview
Description
Ethyl 4-amino-3-oxobutanoate hydrochloride is an organic compound with the molecular formula C6H11ClNO3 It is a hydrochloride salt form of ethyl 4-amino-3-oxobutanoate, which is a derivative of acetoacetic ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-3-oxobutanoate hydrochloride can be synthesized through the following steps:
Starting Material: The synthesis begins with ethyl acetoacetate (ethyl 3-oxobutanoate).
Amination: Ethyl acetoacetate undergoes amination with ammonia or an amine to form ethyl 4-amino-3-oxobutanoate.
Hydrochloride Formation: The resulting ethyl 4-amino-3-oxobutanoate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale batch reactions with optimized conditions to maximize yield and purity. The process may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to ensure optimal reaction conditions.
Purification: Employing techniques such as crystallization or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-oxobutanoate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Ammonia, primary amines, and secondary amines for amination reactions.
Acids and Bases: Hydrochloric acid for salt formation and sodium hydroxide for hydrolysis.
Solvents: Ethanol, water, and other polar solvents are commonly used.
Major Products Formed
Imines and Enamines: Formed through condensation reactions.
Carboxylic Acids: Resulting from hydrolysis of the ester group.
Scientific Research Applications
Ethyl 4-amino-3-oxobutanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a substrate in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-oxobutanoate hydrochloride involves its reactivity as an electrophile and nucleophile:
Electrophilic Reactions: The carbonyl group in the ester moiety can act as an electrophile, undergoing nucleophilic attack by amines or other nucleophiles.
Nucleophilic Reactions: The amino group can act as a nucleophile, participating in substitution and condensation reactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate (ethyl 3-oxobutanoate): A precursor in the synthesis of ethyl 4-amino-3-oxobutanoate hydrochloride.
Ethyl 2-amino-3-oxobutanoate hydrochloride: A similar compound with an amino group at a different position on the carbon chain.
Uniqueness
Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
ethyl 4-amino-3-oxobutanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-2-10-6(9)3-5(8)4-7;/h2-4,7H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOABZNWOTUVIJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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